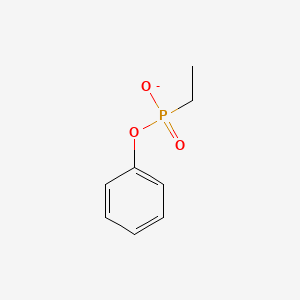

Phenyl ethylphosphonate

Description

Phenyl ethylphosphonate refers to organophosphonate compounds featuring a phenyl group and an ethyl ester moiety attached to a phosphorus center. These compounds are synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, often involving phosphonic dichlorides and alcohols or phenols (). This compound derivatives are notable for their diverse applications, including enzyme inhibition, environmental pollutant modeling, and agricultural fungicides ().

Properties

CAS No. |

20442-54-0 |

|---|---|

Molecular Formula |

C8H10O3P- |

Molecular Weight |

185.14 g/mol |

IUPAC Name |

ethyl(phenoxy)phosphinate |

InChI |

InChI=1S/C8H11O3P/c1-2-12(9,10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10)/p-1 |

InChI Key |

WSNWZEATKHLKSP-UHFFFAOYSA-M |

Canonical SMILES |

CCP(=O)([O-])OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl ethylphosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For this compound, the reaction typically involves the use of phenylphosphonic dichloride and ethyl alcohol under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenyl ethylphosphonate undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding phosphonic acid derivative.

Reduction: Reduction reactions can modify the phosphonate group, potentially leading to the formation of phosphine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Phenyl ethylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and as tools for studying biochemical pathways.

Medicine: Some derivatives of this compound exhibit biological activity and are being explored for their potential therapeutic applications, including as antiviral and anticancer agents.

Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which phenyl ethylphosphonate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Ethyl 4-nitrothis compound shows dual cholinesterase inhibition but lacks interaction with AChE's aromatic residues (Trp236, Phe295), explaining its selectivity .

- Diethyl phenylphosphonate outperforms DEEP in antifungal activity due to the phenyl group’s lipophilicity, enhancing membrane penetration .

Key Observations :

- Ethyl 4-nitrothis compound ’s nitro group accelerates hydrolysis in micellar systems, aiding environmental remediation studies .

- DEEP ’s trifluoroethyl derivatives enhance flame-retardant efficiency without compromising battery performance .

Environmental and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.